molecular formula C19H22N4O3S2 B2854849 N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide CAS No. 865592-58-1

N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide

Cat. No.: B2854849
CAS No.: 865592-58-1
M. Wt: 418.53
InChI Key: RVOJXQIURQLSTB-UHFFFAOYSA-N
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Description

N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide is a small-molecule compound featuring a benzothiazole core substituted at the 6-position with a dipropylsulfamoyl group and at the 2-position with a pyridine-2-carboxamide moiety. This structure confers unique electronic and steric properties, making it a candidate for therapeutic and material science applications. Its crystallographic characterization has likely utilized programs such as SHELXL, a widely adopted tool for small-molecule refinement .

The compound’s sulfamoyl group enhances solubility in polar solvents, while the pyridine ring enables π-π stacking interactions, critical for binding to biological targets. Its synthesis and structural analogs are documented in pharmaceutical chemistry literature, including patents and synthetic guides .

Properties

IUPAC Name

N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S2/c1-3-11-23(12-4-2)28(25,26)14-8-9-15-17(13-14)27-19(21-15)22-18(24)16-7-5-6-10-20-16/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOJXQIURQLSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Analogues

Evidence from synthetic databases and patent filings reveals several structurally related compounds (Table 1). These analogs differ primarily in the substituents attached to the benzothiazole-2-carboxamide scaffold:

Compound Name Substituent (R-group) Molecular Weight (g/mol) Key Features
N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide (Target) Pyridine-2-carboxamide ~408.5 Balanced lipophilicity; potential for kinase inhibition
N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methyl-benzamide 3-Methylbenzamide ~407.5 Increased hydrophobicity; reduced solubility in aqueous media
N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]-3,5-dinitro-benzamide 3,5-Dinitrobenzamide ~467.5 Electron-withdrawing nitro groups; potential reactivity in redox environments
3-(Dimethylamino)-N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide 3-(Dimethylamino)benzamide ~420.5 Basic tertiary amine; enhanced solubility at acidic pH
N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide Cyclohexanecarboxamide ~413.6 Aliphatic cyclohexane ring; high lipophilicity

Table 1: Structural analogs of the target compound, adapted from synthetic chemistry databases .

Pharmacological and Physicochemical Differences

  • Solubility: The pyridine-2-carboxamide substituent in the target compound provides moderate solubility in polar solvents (e.g., DMSO, ethanol), whereas analogs with aliphatic (e.g., cyclohexanecarboxamide) or hydrophobic groups (e.g., 3-methylbenzamide) exhibit reduced aqueous solubility .

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